molecular formula C27H24N2O5 B2556918 methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate CAS No. 380477-57-6

methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate

Cat. No. B2556918
CAS RN: 380477-57-6
M. Wt: 456.498
InChI Key: OUUKHPMIKDEIBO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a cyano group (-CN), an ester group (-COO-), and methoxy groups (-OCH3). It also contains a benzene ring, which is a common feature in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a benzene ring. The exact structure would depend on the specific arrangement of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to explore whether this compound has any biological activity or could serve as a precursor to other useful compounds .

properties

IUPAC Name

methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-18-8-10-19(11-9-18)17-34-24-13-12-20(15-25(24)32-2)14-21(16-28)26(30)29-23-7-5-4-6-22(23)27(31)33-3/h4-15H,17H2,1-3H3,(H,29,30)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUKHPMIKDEIBO-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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